
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multiple steps. One common method includes the alkylation of quinoline derivatives followed by the introduction of the diethylphosphorothioyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like sodium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and chloroquine share a similar core structure.
Phosphorothioyl compounds: Similar to other organophosphorus compounds used in agriculture and medicine.
Uniqueness
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to the combination of the quinoline core with the diethylphosphorothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
87981-25-7 |
|---|---|
Molekularformel |
C16H23INPS |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
diethyl-(1-ethyl-4-methylquinolin-1-ium-6-yl)-sulfanylidene-λ5-phosphane;iodide |
InChI |
InChI=1S/C16H23NPS.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)18(19,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NLHBRDARFBFNAZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=S)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

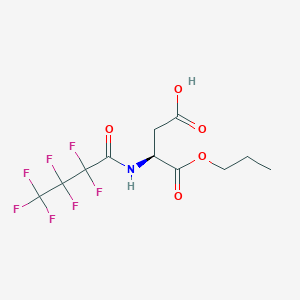
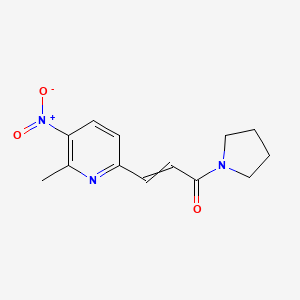

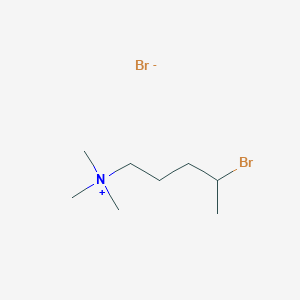
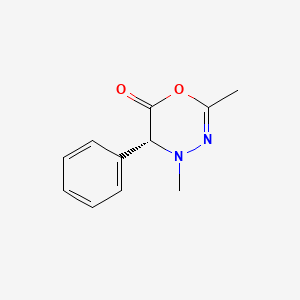
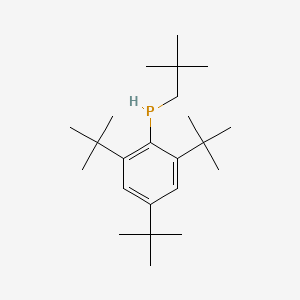

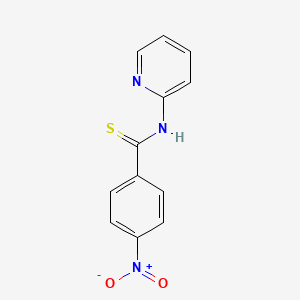
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
